molecular formula C19H15BrN2O4S B14521167 5-Bromo-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide CAS No. 62547-21-1

5-Bromo-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide

Cat. No.: B14521167
CAS No.: 62547-21-1
M. Wt: 447.3 g/mol
InChI Key: OVTASBFLPJHWOB-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide is a chemical compound with the molecular formula C19H15BrN2O4S. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a phenylsulfamoyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide typically involves multiple steps. One common method starts with 5-bromo-2-hydroxybenzamide, which is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit photosynthetic electron transport by interacting with the donor side of photosystem II in plants. This interaction disrupts the electron flow, leading to reduced photosynthetic efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide is unique due to the presence of the phenylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances its potential as an inhibitor of photosynthetic electron transport and its antimicrobial activity .

Properties

CAS No.

62547-21-1

Molecular Formula

C19H15BrN2O4S

Molecular Weight

447.3 g/mol

IUPAC Name

5-bromo-2-hydroxy-N-phenyl-3-(phenylsulfamoyl)benzamide

InChI

InChI=1S/C19H15BrN2O4S/c20-13-11-16(19(24)21-14-7-3-1-4-8-14)18(23)17(12-13)27(25,26)22-15-9-5-2-6-10-15/h1-12,22-23H,(H,21,24)

InChI Key

OVTASBFLPJHWOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)S(=O)(=O)NC3=CC=CC=C3)O

Origin of Product

United States

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